molecular formula C10H9ClO B1346817 4-Chlorophenyl cyclopropyl ketone CAS No. 6640-25-1

4-Chlorophenyl cyclopropyl ketone

Cat. No. B1346817
CAS RN: 6640-25-1
M. Wt: 180.63 g/mol
InChI Key: OPSFCTBBDIDFJM-UHFFFAOYSA-N
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Description

“4-Chlorophenyl cyclopropyl ketone” is a chemical compound with the molecular formula C10H9ClO . It has a molecular weight of 180.63 g/mol . The compound appears as a colorless to yellow liquid .


Synthesis Analysis

The synthesis of “4-Chlorophenyl cyclopropyl ketone” involves several stages. In the first stage, (4-chlorphenyl)magnesium bromide reacts with cyclopropropanecarbonitrile in diethyl ether at 0 - 26°C for 8 hours . In the second stage, the product is treated with hydrogen chloride and water at 22 - 26°C .


Molecular Structure Analysis

The IUPAC name for “4-Chlorophenyl cyclopropyl ketone” is (4-chlorophenyl)-cyclopropylmethanone . The InChI string representation of the molecule is InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 . The canonical SMILES string representation is C1CC1C(=O)C2=CC=C(C=C2)Cl .


Physical And Chemical Properties Analysis

“4-Chlorophenyl cyclopropyl ketone” is a colorless to yellow liquid . It has a refractive index of 1.5718 . The compound has a molecular weight of 180.63 g/mol . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 180.0341926 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Insecticide Intermediates : 4-Chlorophenyl cyclopropyl ketone is used as a starting material for the synthesis of flucycloxuron, an insecticide. Through a "one-pot" reaction process involving hydroxylamine hydrochloride and p-Nitrobenzyl bromide, an intermediate product for the insecticide is obtained with a yield of 70.6% (Gao Xue-yan, 2011).

  • Preparation of Antifungal Derivatives : It's involved in the enantioselective synthesis of antifungal alcohol derivatives. The study examined the detoxification mechanism of these compounds by the phytopathogen fungus Botrytis cinerea (Pinedo-Rivilla et al., 2011).

  • Reactions with Vinyl Selenoxides and Selenones : 4-Chlorophenyl cyclopropyl ketone reacts with vinyl selenoxides and selenones, forming cyclopropyl ketones through conjugate addition followed by substitution processes. This demonstrates its role in organic synthesis (Ando et al., 1984).

Environmental and Industrial Applications

  • Degradation Study in Wastewater Treatment : The rate parameters of 4-chlorophenol degradation using organic oxidants like methyl ethyl ketone peroxide (MEKP) in basic media combined with UV irradiation were evaluated, indicating its potential utility in wastewater treatment processes (Sharma et al., 2012).

  • Kinetic Resolution in Chemical Reactions : Optically active 1-(1-alkynyl)cyclopropyl ketones, vital in organic synthesis, are efficiently obtained through the kinetic resolution of racemic compounds under chiral gold(I) species catalysis (Zhang & Zhang, 2012).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Neuroleptic Agents : In a study on labelling neuroleptic butyrophenones, a novel agent was synthesized using cyclopropyl 2,4-difluorophenyl ketone-(carbonyl-14C), showing its role in developing pharmaceutical compounds (Nakatsuka et al., 1979).

  • Cascade Reaction for Synthesis of Chiral Compounds : Utilizing the reactive site of cyclopropyl ketones, a concise method was developed for synthesizing chiral benzothiazole derivatives, showing its application in asymmetric synthesis (Chang et al., 2020).

properties

IUPAC Name

(4-chlorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSFCTBBDIDFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216623
Record name 4-Chlorophenyl cyclopropyl ketone
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl cyclopropyl ketone

CAS RN

6640-25-1
Record name (4-Chlorophenyl)cyclopropylmethanone
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Record name 4-Chlorophenyl cyclopropyl ketone
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Record name 6640-25-1
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Record name 4-Chlorophenyl cyclopropyl ketone
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Record name 4-chlorophenyl cyclopropyl ketone
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Synthesis routes and methods

Procedure details

A mixture of anhydrous aluminium chloride (20 g) and chlorobenzene (100 ml) was cooled to 10-15° C and treated dropwise with a solution of 4-chlorobutyrylchloride (20 g) in chlorobenzene (20 ml) over a period of 10 minutes with continuous stirring. The solution was warmed to 20-25° C and stirring was continued for a further 1 hour. It was poured onto ice and extracted with ether and the dried ethereal extract evaporated. The resulting liquid was treated with a solution of potassium hydroxide (12 g) in methanol (60 ml) and left to stand for 30 minutes with occasional shaking. After filtration the residue was washed with methanol and the filtrate evaporated to dryness. The oil was dissolved in ether and washed with water. The dried ethereal solution (Na2SO4) was evaporated and distilled (b.p.125-127°/5mm), yield =21.3 g,nD = 1.5700
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
C Pinedo-Rivilla, AJ Bustillo… - Journal of Molecular …, 2011 - Elsevier
… cinerea [4], [5], [6], [7], we showed that the alcohol derivatives of 4′-chlorophenyl cyclopropyl ketone (1) and benzyl 4′-chlorophenyl ketone (2), compounds analogous to several …
Number of citations: 9 www.sciencedirect.com
MJ Bull, JH Davies, RJG Searle, AC Henry - Pesticide Science, 1980 - Wiley Online Library
… 4-chlorophenyl cyclopropyl ketone oxime G(3-phenoxybenzyl) ether which was carried out as follows: (E)-4-Chlorophenyl cyclopropyl ketone … )-4-chlorophenyl cyclopropyl ketone oxime …
Number of citations: 55 onlinelibrary.wiley.com
L Bagnell, A Meisters, T Mole - Australian Journal of Chemistry, 1975 - CSIRO Publishing
… Trimethylaluminium (2.8 ml; 28 mmol) in ether (20 ml) was added to a stirred solution of 4chlorophenyl cyclopropyl ketone (3.0 g; 16.5 mmol) and nickel acetylacetonate (0.11 g) in ether …
Number of citations: 18 www.publish.csiro.au
M Elliott, AW Farnham, NF Janes… - Pesticide …, 1980 - Wiley Online Library
Close isosteres of fenvalerate [(RS)‐α‐cyano‐3‐phenoxybenzyl (RS)‐2‐(4‐chlorophenyl)‐3‐methylbutyrate], in which cyclopropyl groups replace isopropyl have insecticidal activity …
Number of citations: 24 onlinelibrary.wiley.com
DD Davey - The Journal of Organic Chemistry, 1987 - ACS Publications
… 1,2,4-triazole with 4-chlorophenyl cyclopropyl ketone and 4-chloro-l-(4-ethoxyphenyl)butan-l-one, respectively. Reaction of pyrazole with 4chlorophenyl cyclopropyl ketone failed togive …
Number of citations: 28 pubs.acs.org
MA Brown - 1983 - search.proquest.com
… Other photoproducts are 4-chlorophenyl cyclopropyl ketone, PBald and polymeric material with minor amounts of PBalc. 3-H, 3-Me and 3-CHO are not photoconverted to 2 and are …
Number of citations: 1 search.proquest.com
L Greiner-Bechert, T Sprang, HH Otto - Monatshefte für Chemie/Chemical …, 2005 - Springer
Thienyl- and furylpropenones reacted with malonates, cyanoacetates, and malononitrile giving addition products which could be cyclized to heteroaryl substituted dihydropyranes, …
Number of citations: 22 link.springer.com
JR Heys, ME Powell, DE Pivonka - Journal of Labelled …, 2004 - Wiley Online Library
… The Raman spectrum of 4-chlorophenyl cyclopropyl ketone (4) includes a peak at 1592 cm¿1 which is sensitive to deuteration in the ring. As illustrated in Figure 4, the ortho-deuteration …
K Takeuchi, T Kitagawa, A Miyabo, H Hori… - The Journal of …, 1993 - ACS Publications
… 4-Chlorophenyl cyclopropyl ketone (5a) was purchased from Aldrich. Dimethyl sulfoxide (DMSO) was kept for atleast a week over molecular sieves (4A)and distilled under vacuum …
Number of citations: 22 pubs.acs.org
M Yu - CHINESE JOURNAL OF APPLIED …, 1994 - CHINESE JOURNAL OF APPLIED …
Number of citations: 0

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